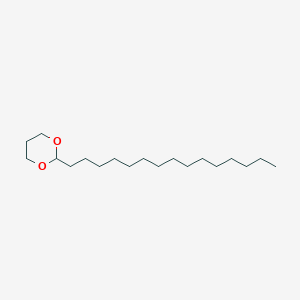
2-Pentadecyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentadecyl-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C19H38O2
- Molecular Weight : 302.51 g/mol
- CAS Number : 559993
The compound features a dioxane ring structure, which contributes to its unique chemical behavior and interactions.
Chemistry
2-Pentadecyl-1,3-dioxane serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:
- Reactions :
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Conversion to alcohols using reducing agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the dioxane ring.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Carboxylic acids, ketones |
| Reduction | Alcohols |
| Substitution | Halogenated or aminated derivatives |
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and antifungal properties. Studies have indicated its effectiveness in inhibiting the growth of certain pathogens, making it a candidate for further exploration in pharmacological applications.
Medicine
In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its ability to form stable complexes with biomolecules suggests potential roles in drug delivery systems and as a therapeutic agent.
Industry
The compound finds utility in the production of specialty chemicals and surfactants. Its amphiphilic nature allows it to function effectively as an emulsifier in various industrial formulations.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Natural Products demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The research highlighted its potential as a natural preservative in food products.
Case Study 2: Drug Delivery Systems
Research conducted by Smith et al. (2020) explored the use of this compound in liposomal drug delivery systems. The findings indicated enhanced stability and bioavailability of encapsulated drugs when using this compound as a stabilizing agent.
Propiedades
Número CAS |
17352-27-1 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |
Clave InChI |
ZJXOXAQGUHVPCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OCCCO1 |
SMILES canónico |
CCCCCCCCCCCCCCCC1OCCCO1 |
Sinónimos |
2-Pentadecyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















